molecular formula C10H8ClNO B599809 5-Chloro-7-methyl-1H-indole-3-carbaldehyde CAS No. 15936-83-1

5-Chloro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B599809
CAS No.: 15936-83-1
M. Wt: 193.63
InChI Key: UTPKFSUXDCWZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups easily undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H8ClNO/c1-6-2-8 (11)3-9-7 (5-13)4-12-10 (6)9/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, such as this compound, have inherent functional groups (CO) that can undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Green & Sustainable Synthetic Methods

The synthesis of indole-3-carbaldehydes, including derivatives like 5-Chloro-7-methyl-1H-indole-3-carbaldehyde, demonstrates a significant advancement in green chemistry. Utilizing solvent-free grindstone methods in the presence of ZnO nanoparticles, researchers have developed an efficient, environmentally friendly, and economically viable approach for the synthesis of knoevenagel condensed products. This method offers numerous benefits, including excellent yields, short reaction times, high reaction rates, and a reduced environmental footprint, making it an attractive alternative to traditional synthesis methods. The compounds synthesized through this process have been characterized extensively using IR, 1H NMR, and mass spectral data, indicating their potential as versatile synthons in organic chemistry with applications in developing inhibitors, antimicrobial, and anti-inflammatory agents (Madan, 2020).

Antimicrobial Applications

A study on indole-3-carbaldehyde semicarbazone derivatives, including a compound closely related to this compound, revealed their significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds, synthesized and characterized by advanced spectroscopic techniques, demonstrated inhibitory activities, comparable to standard antibiotics against strains such as Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of these derivatives as a basis for developing new antibacterial agents (Carrasco et al., 2020).

Organic Electronics and Catalysis

The exploration of indole derivatives for applications in organic electronics and catalysis is gaining momentum. For instance, novel indole-based compounds have been synthesized for use as organic anode catalysts in glucose electrooxidation, a critical reaction for the commercialization of fuel cells. These metal-free, environmentally friendly catalysts exhibit excellent electrooxidation activity, demonstrating the versatility and potential of indole derivatives, including this compound, in renewable energy technologies (Hamad et al., 2021).

Heterocyclic Chemistry Innovations

In heterocyclic chemistry, the reactivity of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes has been exploited to generate new heterocyclic compounds with potential biological activities. For example, reactions with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols have produced triazolo(thiadiazepino)indoles, showcasing the synthetic utility of indole carbaldehydes in constructing complex molecules with potential applications in medicinal chemistry and drug discovery (Vikrishchuk et al., 2019).

Safety and Hazards

The safety information for 5-Chloro-7-methyl-1H-indole-3-carbaldehyde indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPKFSUXDCWZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745101
Record name 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-83-1
Record name 5-Chloro-7-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15936-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.